molecular formula C16H23NO B14568006 2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)- CAS No. 61707-38-8

2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)-

Cat. No.: B14568006
CAS No.: 61707-38-8
M. Wt: 245.36 g/mol
InChI Key: UNOXLQXGZPSNRL-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)- is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure. The presence of nitrogen in the ring system makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)- typically involves the use of nucleophilic attack and intramolecular cyclization. Starting materials such as cyclopentanes and piperidine derivatives are commonly used . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions could produce alcohols or amines .

Scientific Research Applications

2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)- apart is its specific substitution pattern and the presence of both an ethyl and phenylmethyl group. These substitutions can significantly influence its chemical reactivity and biological activity, making it a unique compound for various applications .

Properties

CAS No.

61707-38-8

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

2-benzyl-6-ethyl-2-azabicyclo[2.2.2]octan-6-ol

InChI

InChI=1S/C16H23NO/c1-2-16(18)10-14-8-9-15(16)17(12-14)11-13-6-4-3-5-7-13/h3-7,14-15,18H,2,8-12H2,1H3

InChI Key

UNOXLQXGZPSNRL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2CCC1N(C2)CC3=CC=CC=C3)O

Origin of Product

United States

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